

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole

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Compound of Interest

Compound Name: **2,2-Difluoro-1,3-benzodioxole**

Cat. No.: **B044384**

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **2,2-Difluoro-1,3-benzodioxole**, a fluorinated heterocyclic compound, serves as a crucial building block in the synthesis of advanced pharmaceutical and agrochemical products. [1][2] The incorporation of the difluorobenzodioxole moiety into molecular structures can significantly enhance physicochemical properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This document provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and key applications of **2,2-Difluoro-1,3-benzodioxole**, with a focus on its role in drug discovery and development.

Core Properties of 2,2-Difluoro-1,3-benzodioxole

2,2-Difluoro-1,3-benzodioxole is a colorless liquid at room temperature.[4][5] Its key physical and chemical data are summarized below for quick reference.

Physical and Chemical Data

Property	Value	Source(s)
IUPAC Name	2,2-difluoro-1,3-benzodioxole	[6]
Synonyms	2,2-Difluorobenzodioxole	[4]
CAS Number	1583-59-1	[4][6]
EC Number	216-431-4	[6]
Molecular Formula	C ₇ H ₄ F ₂ O ₂	[4][6]
Molecular Weight	158.10 g/mol	[4][6]
Appearance	Colorless to Yellow Liquid	[4][7]
Density	1.303 - 1.308 g/mL at 25 °C	[4][5]
Boiling Point	129 - 130 °C	[4][7]
Flash Point	32 °C (89.6 °F)	[7][8]
Refractive Index	n _{20/D} 1.443 - 1.444	[4]
Purity (Assay)	≥97.0%	[5]
Storage Temperature	2-8°C	

Spectral Information

While detailed spectral data (NMR, IR, MS) are not fully enumerated in the provided search results, such information is critical for compound characterization. Researchers can obtain spectral data for related derivatives, such as **2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid**, from specialized databases.[9][10]

Safety and Handling

2,2-Difluoro-1,3-benzodioxole is classified as a flammable liquid and vapor.[6][7][8] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][11][12] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[11] It should be stored in a well-ventilated place, away from heat, sparks, and open flames.[7][11]

Applications and Biological Significance

The unique properties conferred by the difluorinated benzodioxole ring make this compound a valuable intermediate in several high-value industries.[\[4\]](#)

Pharmaceutical and Medicinal Chemistry

The **2,2-difluoro-1,3-benzodioxole** core is a privileged structure in drug discovery, recognized for enhancing bioavailability and metabolic stability.[\[3\]](#)[\[13\]](#)

- Cystic Fibrosis Treatment: This scaffold is a key component in the development of innovative small molecule chaperones, such as Lumacaftor and Tezacaftor, used to treat cystic fibrosis.[\[3\]](#)[\[13\]](#) The difluoro-1,3-benzodioxol-5-yl group binds to the mutant CFTR protein during its biosynthesis, correcting folding defects and preventing its premature degradation.[\[13\]](#)
- Drug Design: It serves as a foundational fragment for creating novel drug candidates through molecular linking, expansion, and modification.[\[14\]](#) The strategic incorporation of fluorine atoms can profoundly influence the pharmacological properties of a molecule.[\[3\]](#)

Agrochemical Industry

This compound is a crucial intermediate in the synthesis of modern pesticides, herbicides, and fungicides.[\[1\]](#)[\[2\]](#)[\[15\]](#) The fluorine atoms are critical for the biological activity of the resulting agrochemicals, enhancing their potency and stability.[\[3\]](#)

Experimental Research

- Auxin Receptor Agonists: Derivatives of 1,3-benzodioxole have been designed and synthesized as potent auxin receptor agonists, demonstrating a remarkable ability to promote root growth in plants like *Arabidopsis thaliana* and *Oryza sativa*.[\[16\]](#)
- Biodegradation Studies: Research has shown that the bacterium *Pseudomonas putida* F1 can biodegrade and defluorinate **2,2-difluoro-1,3-benzodioxole**. This process is initiated by the enzyme toluene dioxygenase.[\[17\]](#)

Synthesis and Experimental Protocols

The primary route for synthesizing **2,2-Difluoro-1,3-benzodioxole** involves the fluorination of a dichlorinated precursor.

Primary Synthesis Route: Fluorination of 2,2-Dichloro-1,3-benzodioxole

This method involves a halogen exchange reaction where the chlorine atoms on the dioxole ring are replaced with fluorine.

- Reactants:
 - 2,2-Dichloro-1,3-benzodioxole (starting material)[[15](#)]
 - Fluorinating Agent: Potassium Fluoride (KF) is commonly used.[[1](#)][[15](#)] Alternatively, liquid hydrogen fluoride (HF) can be employed, though it requires specialized equipment.[[15](#)][[18](#)]
- Catalyst: The reaction with KF is facilitated by a catalyst such as potassium hydrogen fluoride (KHF_2), sodium hydrogen fluoride, or quaternary ammonium hydrogen fluoride.[[1](#)][[15](#)][[19](#)] The catalyst quantity is typically between 5% and 20% by weight relative to the dichloro-precursor.[[15](#)]
- Solvent: The reaction can be carried out in solvents like tetramethylene sulfone or benzotrifluoride.[[15](#)][[18](#)]
- Reaction Conditions:
 - Temperature: The reaction is typically heated to between 100°C and 200°C, with a common temperature being 140°C.[[15](#)] When using HF, the temperature is much lower, ranging from 0°C to 10°C.[[18](#)]
 - Molar Ratio: The molar ratio of KF to 2,2-dichloro-1,3-benzodioxole is preferably between 2:1 and 3.4:1.[[15](#)]
- Procedure Outline:
 - Anhydrous KF and the catalyst are charged into a suitable reaction vessel.

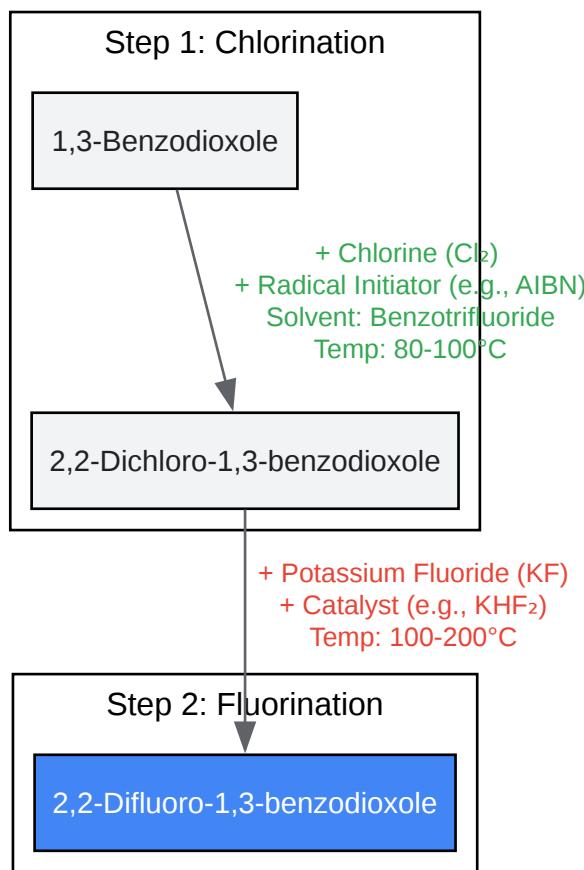
- 2,2-Dichloro-1,3-benzodioxole and the solvent are added.
- The mixture is heated with stirring for several hours (e.g., 7-8 hours).[15][19]
- Reaction progress is monitored by gas chromatography (GC).[15]
- Upon completion, the mixture is cooled, and water is added to dissolve the inorganic salts.
- The organic phase, containing the product, separates and is purified by distillation.[15][19]
- Yield: This process can achieve high yields, with reports of up to 83%. [15][19]

Synthesis of the Precursor: 2,2-Dichloro-1,3-benzodioxole

The required precursor, 2,2-dichloro-1,3-benzodioxole, can be synthesized from 1,3-benzodioxole.

- Method: The process involves reacting 1,3-benzodioxole with chlorine gas in a suitable solvent like benzotrifluoride, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or UV light.[18]
- Reaction Conditions: The reaction is typically performed at a temperature between 80°C and 100°C.[18]

Visualization of Synthesis Workflow



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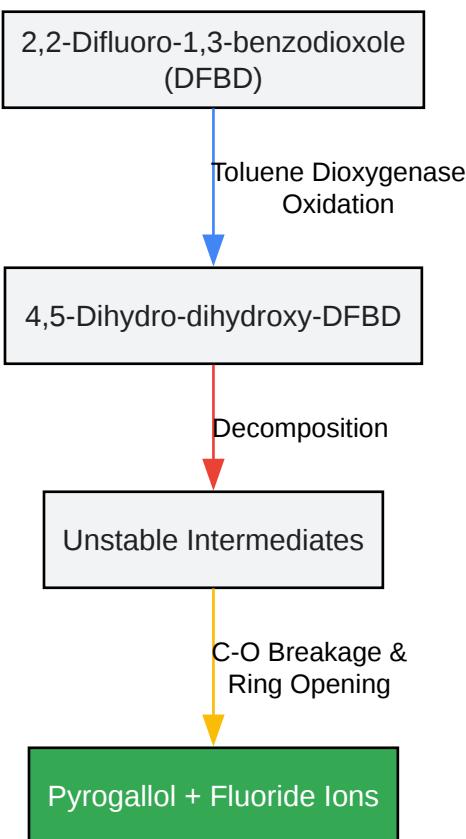
Fig 1: General synthesis pathway for **2,2-Difluoro-1,3-benzodioxole**.

Advanced Topics: Biodegradation Pathway

Recent studies have explored the microbial degradation of fluorinated aromatic compounds. Research on *Pseudomonas putida* F1 has revealed a specific pathway for the defluorination of **2,2-Difluoro-1,3-benzodioxole**.

- Initiating Enzyme: The process is initiated by toluene dioxygenase, a highly versatile enzyme.[17]
- Mechanism: Toluene dioxygenase oxidizes the benzodioxole ring, leading to the formation of an unstable intermediate. This is followed by a series of reactions including C-O bond breakage, rearomatization, and the opening of the five-membered dioxole ring, which ultimately results in the release of fluoride ions.[17]

Visualization of Biodegradation Pathway



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Fig 2: Proposed biodegradation pathway by *Pseudomonas putida* F1.

Conclusion

2,2-Difluoro-1,3-benzodioxole is a cornerstone intermediate with significant utility in medicinal chemistry and agrochemical development. Its synthesis is well-established, and its strategic use allows for the fine-tuning of molecular properties to achieve desired biological activities. The ability to enhance metabolic stability and target affinity makes it an invaluable scaffold for developing next-generation therapeutics, particularly in areas like cystic fibrosis. Further research into its derivatives and biological interactions will continue to unlock new opportunities in drug discovery and beyond.

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